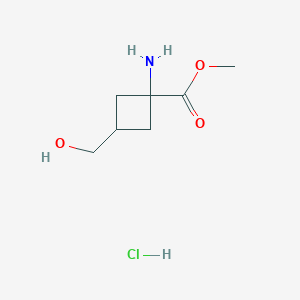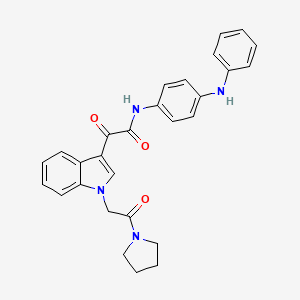
methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 1780689-03-3 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 195.65 . It’s worth noting that it should be stored in a cool, dry place in a tightly closed container, away from air and oxidizing agents .Applications De Recherche Scientifique
Stereoselective Synthesis
- Stereodivergent Syntheses of Cyclobutane β-Dipeptides : Researchers have developed efficient methods for synthesizing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides using cyclobutane-containing amino acid derivatives. These compounds represent the first β-amino acid oligomers with two directly linked cyclobutane residues, highlighting their potential as building blocks in peptide synthesis (Izquierdo et al., 2002).
Advanced Organic Synthesis Techniques
- Photocyclization of α-Amido Alkylaryl Ketones : The photocyclization of α-amido alkylaryl ketones has been employed to achieve stereoselective synthesis of 2-aminocyclobutanols. This process involves gamma-hydrogen abstraction and 1,4-triplet biradical combination, demonstrating a novel approach to cyclobutanol formation with high diastereoselectivity (Griesbeck & Heckroth, 2002).
Structural Studies
- X-ray Structural Analysis of Cyclobutane Diastereomers : The structural characteristics of diastereomeric cyclobutane derivatives have been studied using X-ray diffraction. These studies provide insights into the geometrical parameters and conformational preferences of cyclobutane rings in crystalline forms, contributing to our understanding of their stereochemical behavior (Razin et al., 2007).
Novel Synthesis Pathways
- Unified Synthesis of Cyclobutane Amino Acid Stereoisomers : A unified approach has been developed for the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the versatility of cyclobutane derivatives in stereocontrolled organic synthesis (André et al., 2013).
Application in PET Imaging
- Synthesis of PET Tracers : The fluorine-18 labeled derivative of cyclobutane amino acid, specifically for tumor imaging in positron emission tomography (PET), has been synthesized, demonstrating the potential biomedical applications of these cyclobutane derivatives (Shoup & Goodman, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFOZFNRKKIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride | |
CAS RN |
1780689-03-3 |
Source


|
| Record name | methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2720873.png)



![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)
![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)
![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)
![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)